2-Hydroxyhexanenitrile

Enantioselective catalysis Cyanohydrin synthesis Biocatalysis

2-Hydroxyhexanenitrile (CAS 64350-07-8) is an alpha-hydroxy nitrile (cyanohydrin) with molecular formula C6H11NO and molecular weight 113.16 g/mol. It features a chiral center at the C2 carbon, existing as two enantiomers: (2R)-2-hydroxyhexanenitrile (CAS 10021-65-5) and (2S)-2-hydroxyhexanenitrile (CAS 106927-24-6).

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B1642389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyhexanenitrile
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCCCCC(C#N)O
InChIInChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3
InChIKeyVKIGAWAEXPTIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyhexanenitrile: Chiral Cyanohydrin Properties and Procurement Specifications


2-Hydroxyhexanenitrile (CAS 64350-07-8) is an alpha-hydroxy nitrile (cyanohydrin) with molecular formula C6H11NO and molecular weight 113.16 g/mol [1]. It features a chiral center at the C2 carbon, existing as two enantiomers: (2R)-2-hydroxyhexanenitrile (CAS 10021-65-5) and (2S)-2-hydroxyhexanenitrile (CAS 106927-24-6) . Commercially available material typically comprises the racemic mixture with 95-98% purity . Its bifunctional nature—containing both hydroxyl and nitrile groups—enables selective transformations that are not accessible with simpler monofunctional compounds .

Why 2-Hydroxyhexanenitrile Cannot Be Replaced by Other Cyanohydrins or Aliphatic Nitriles


Generic substitution with other cyanohydrins fails due to three specific differentiation factors. First, the C6 linear alkyl chain confers a specific logP value of 1.06, which governs partition behavior and bioavailability in ways that shorter-chain (e.g., 2-hydroxybutanenitrile) or branched analogs (e.g., 2-hydroxy-3-methylbutanenitrile) cannot replicate . Second, the chiral center at C2—absent in simpler nitriles like hexanenitrile—enables stereoselective enzymatic synthesis with high enantiomeric excess, a critical feature for pharmaceutical intermediates [1]. Third, the relative positions of the hydroxyl and nitrile groups in 2-hydroxyhexanenitrile allow for intramolecular cyclization pathways distinct from positional isomers (e.g., 3-hydroxyhexanenitrile or 6-hydroxyhexanenitrile) .

Quantitative Differentiation Evidence for 2-Hydroxyhexanenitrile Selection


Enantiomeric Purity Advantage Over Structurally Related Ketone Cyanohydrins

In enzyme-catalyzed cyanohydrin synthesis using (S)-hydroxynitrile lyase from Manihot esculenta, 2-hydroxyhexanenitrile achieves 91% enantiomeric excess [1]. In contrast, the same enzyme system with the structurally related ketone-derived substrate 2-ethyl-2-hydroxyhexanenitrile yields only 46% enantiomeric excess at 14% conversion [2]. This demonstrates that the aldehyde-derived 2-hydroxyhexanenitrile is a substantially more suitable substrate for obtaining high enantiopurity products.

Enantioselective catalysis Cyanohydrin synthesis Biocatalysis

LogP Differentiation from Shorter-Chain Cyanohydrin Analogs

The calculated logP (XLogP3-AA) for 2-hydroxyhexanenitrile is 1.2 [1], whereas the shorter-chain analog 2-hydroxybutanenitrile (C4) has a logP of approximately -0.2 [2]. This 1.4 log unit difference corresponds to a more than 25-fold higher predicted partition coefficient into organic phases, which can significantly impact extraction efficiency, membrane permeability, and retention time in chromatographic separations.

Lipophilicity Partition coefficient Drug design

Bifunctional Reactivity Distinction from Simple Alkyl Nitriles

2-Hydroxyhexanenitrile contains both a hydroxyl group (hydrogen bond donor count = 1, acceptor count = 2) and a nitrile group (polar surface area = 44 Ų), enabling it to participate in orthogonal synthetic transformations [1]. In contrast, the simple analog hexanenitrile lacks the hydroxyl functionality entirely, precluding reactions such as esterification, oxidation, or intramolecular cyclization to form heterocycles [2]. This bifunctionality is essential for constructing piperidine rings via intramolecular alkylation, a pathway demonstrated with the structurally analogous (R)-(+)-6-bromo-2-hydroxyhexanenitrile [3].

Synthetic intermediate Bifunctional building block Cyclization

Physical Property Differentiation from Positional Isomers

2-Hydroxyhexanenitrile exhibits a calculated boiling point of 223.3°C at 760 mmHg and a flash point of 88.9°C . While direct comparative data for positional isomers is limited in accessible sources, the location of the hydroxyl group at the C2 position—adjacent to the nitrile—creates intramolecular hydrogen bonding that influences these thermal properties and volatility compared to isomers where the hydroxyl group is further separated from the nitrile functionality . The flash point value is critical for assessing process safety and storage requirements in industrial settings.

Boiling point Flash point Process safety

Optimal Research and Industrial Use Cases for 2-Hydroxyhexanenitrile


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

2-Hydroxyhexanenitrile serves as a chiral building block for piperidine alkaloid synthesis. The (R)-enantiomer can be converted to (S)-2-cyanopiperidine, a key intermediate in the synthesis of (S)-pipecolic acid and 2-substituted piperidine alkaloids [1]. The high enantiomeric excess achievable (91%) with (S)-hydroxynitrile lyase makes it particularly suitable for producing enantiopure intermediates without costly chiral chromatography [2].

Biocatalysis Research and Enzyme Engineering Studies

As a well-characterized substrate for hydroxynitrile lyases (HNLs), 2-hydroxyhexanenitrile is valuable for enzyme mechanism studies and directed evolution campaigns [1]. Its defined kinetic parameters and the availability of both enantiomers enable researchers to probe stereoselectivity determinants and engineer HNL variants with altered substrate specificity [2].

Bifunctional Scaffold for Heterocycle Construction

The adjacent hydroxyl and nitrile groups enable intramolecular cyclization reactions to form piperidine, morpholine, or oxazoline heterocycles [1]. This application leverages the bifunctional nature of 2-hydroxyhexanenitrile to reduce synthetic step count, a key consideration for medicinal chemistry campaigns and process chemistry development [2].

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